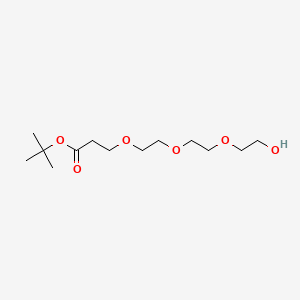

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate

Übersicht

Beschreibung

Hydroxy-PEG3-(CH2)2-Boc, also known as 12-hydroxy-4,7,10-trioxadodecanoic acid tert-butyl ester, is a polyethylene glycol derivative. It contains a hydroxy group, a polyethylene glycol chain, and a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its hydrophilicity, biocompatibility, and chemical reactivity, making it useful in various biomedical applications, including drug delivery systems and the construction of biomedical materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxy-PEG3-(CH2)2-Boc can be synthesized through a multi-step process involving the reaction of polyethylene glycol with tert-butyl bromoacetate, followed by hydrolysis and subsequent protection of the hydroxy group with the Boc group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of Hydroxy-PEG3-(CH2)2-Boc involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hydroxy-PEG3-(CH2)2-Boc unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Hydroxygruppe kann mit anderen funktionellen Gruppen unter Verwendung von Reagenzien wie Tosylchlorid substituiert werden.

Entschützungsreaktionen: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um das freie Amin zu ergeben.

Veresterungsreaktionen: Die Hydroxygruppe kann mit Carbonsäuren reagieren, um Ester zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Tosylchlorid in Gegenwart einer Base wie Pyridin.

Entschützung: Trifluoressigsäure in Dichlormethan.

Veresterung: Carbonsäuren mit Dicyclohexylcarbodiimid (DCC) als Kupplungsmittel.

Hauptprodukte

Substitution: Tosylierte Derivate.

Entschützung: Freie Amin-Derivate.

Veresterung: Ester-Derivate.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Drug Delivery Systems

One of the primary applications of tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is in drug delivery systems. Its hydrophilic nature enhances the solubility and stability of therapeutic agents, facilitating their transport within biological systems. The compound can be utilized as a linker in bioconjugation processes to attach drugs to targeting moieties or carriers.

Case Study: Tumor-Targeting Drug Conjugates

A study demonstrated the synthesis of a tumor-targeting drug conjugate using this compound. The conjugate exhibited high selectivity for cancer cells compared to normal cells (1400–7500 times), attributed to receptor-mediated endocytosis mechanisms. This selectivity is critical for reducing side effects associated with traditional chemotherapy .

1.2 Bioconjugation

The compound serves as an effective spacer or linker in bioconjugation chemistry. It facilitates the attachment of biomolecules such as peptides and proteins to surfaces or other molecules, enhancing their stability and functionality.

Data Table: Comparison of Bioconjugation Linkers

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxyl group; PEG derivative | High hydrophilicity; versatile in drug delivery |

| Polyethylene glycol derivatives | Varying chain lengths | Often non-biodegradable; less reactive |

| Amino acids (e.g., L-Leucine) | Simple amino acid structure | Directly involved in protein synthesis; lacks spacer functionality |

Material Science Applications

2.1 Emulsification and Stabilization

In material science, this compound is used for emulsification and stabilization in cosmetic and pharmaceutical formulations. Its ability to stabilize emulsions makes it valuable in developing creams and lotions that require consistent texture and performance.

Case Study: Cosmetic Formulations

Research indicates that the incorporation of this compound into cosmetic formulations enhances the stability and shelf-life of products by preventing phase separation . This application underscores its importance in the cosmetic industry.

Chemical Synthesis

The compound is also utilized in various chemical synthesis processes due to its reactive functional groups. It can participate in esterification reactions and serve as an activated ester for coupling reactions.

Data Table: Synthesis Methods Overview

| Synthesis Method | Description | Yield |

|---|---|---|

| Amide Coupling | Reaction with amines to form stable amides | High yield observed |

| Esterification | Reaction with alcohols for ester formation | Efficient under controlled conditions |

Wirkmechanismus

The mechanism of action of Hydroxy-PEG3-(CH2)2-Boc involves its ability to act as a linker or spacer in various chemical and biological systems. The polyethylene glycol chain provides flexibility and hydrophilicity, while the Boc group offers protection during synthetic processes. The hydroxy group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-PEG3-(CH2)2-Boc kann mit anderen Polyethylenglykol-Derivaten verglichen werden, wie zum Beispiel:

Hydroxy-PEG2-(CH2)2-Boc: Ähnliche Struktur, aber mit einer kürzeren Polyethylenglykolkette, was zu unterschiedlichen Löslichkeits- und Reaktivitätseigenschaften führt.

Methoxy-PEG3-(CH2)2-Boc: Enthält eine Methoxygruppe anstelle einer Hydroxygruppe, was seine chemische Reaktivität und Anwendungen beeinflusst.

Hydroxy-PEG3-(CH2)2-Boc ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ein Gleichgewicht aus Hydrophilie, Biokompatibilität und chemischer Reaktivität bietet, wodurch es für eine Vielzahl von Anwendungen geeignet ist .

Biologische Aktivität

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is a compound with significant biochemical relevance, particularly in the field of bioconjugate chemistry. Its unique structure, featuring hydroxyl and ester functional groups, allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, dosage effects in animal models, and metabolic pathways.

Chemical Structure and Functionality

The compound acts primarily as a linker in bioconjugate chemistry. Its hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the ester group participates in esterification reactions. These interactions facilitate the formation of covalent bonds between biomolecules, enhancing their stability and functionality.

Table 1: Key Biochemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₈O₅ |

| Functional Groups | Hydroxyl (-OH), Ester (-COO-) |

| Solubility | Enhanced solubility in aqueous media due to PEG spacer |

| Bioconjugation Role | Used as a linker in antibody-drug conjugates (ADCs) |

Cellular Effects

Influence on Cell Function

this compound modulates cell signaling pathways and gene expression. It enhances the solubility and stability of conjugated biomolecules, improving their cellular uptake and efficacy. The compound has been shown to alter the expression of genes involved in metabolic pathways, leading to significant changes in cellular responses.

Case Study: Gene Expression Modulation

In a study examining the effects of this compound on human cell lines, it was observed that treatment with this compound resulted in upregulation of genes associated with metabolic processes. This suggests its potential role in therapeutic applications where modulation of metabolism is desired.

Dosage Effects in Animal Models

The biological activity of this compound is dose-dependent. At low doses, it exhibits beneficial effects by enhancing bioavailability and efficacy. However, higher doses may lead to toxicity or adverse effects such as cellular toxicity or immune responses.

Table 2: Dosage Effects Observed in Animal Models

| Dose (mg/kg) | Observed Effect | |

|---|---|---|

| 1 | Enhanced bioavailability | Well-tolerated |

| 5 | Increased cellular uptake | Optimal dosage range |

| 10 | Cellular toxicity observed | Potential adverse effects |

Metabolic Pathways

Metabolism and Interaction with Enzymes

this compound undergoes metabolism primarily through hydrolysis by esterases. This process generates the corresponding acid and alcohol forms which can enter various metabolic pathways. The interactions with specific enzymes are crucial for determining the compound's metabolic fate.

Transport and Distribution

The compound's distribution within cells is influenced by its binding affinity to proteins and cellular structures. Its hydrophilic nature enhances solubility and promotes efficient transport across cell membranes.

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVEOLRERRELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394426 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186020-66-6 | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.